Ethyl 6-fluoro-1-[(3-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 6-FLUORO-1-[(3-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinolone family. Quinolones are known for their broad-spectrum antibacterial properties. This compound is characterized by a quinoline core structure with various functional groups, including a fluorine atom, a methylphenyl group, and an ethyl ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-FLUORO-1-[(3-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the quinoline core: This can be achieved through the Pfitzinger reaction, where an aniline derivative reacts with ethyl acetoacetate in the presence of a strong acid.
Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Addition of the methylphenyl group: This step involves Friedel-Crafts alkylation using a methylphenyl halide and a Lewis acid catalyst like aluminum chloride.
Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
ETHYL 6-FLUORO-1-[(3-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in developing new antibiotics.
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ETHYL 6-FLUORO-1-[(3-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE involves inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Ciprofloxacin: Another quinolone with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Norfloxacin: A quinolone with similar antibacterial properties but different pharmacokinetics.
Uniqueness: ETHYL 6-FLUORO-1-[(3-METHYLPHENYL)METHYL]-4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific substituents, which may confer distinct pharmacological properties and a different spectrum of activity compared to other quinolones.
Properties
Molecular Formula |
C20H18FNO3 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
ethyl 6-fluoro-1-[(3-methylphenyl)methyl]-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18FNO3/c1-3-25-20(24)17-12-22(11-14-6-4-5-13(2)9-14)18-8-7-15(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
AHPPPMKQVUKYOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.